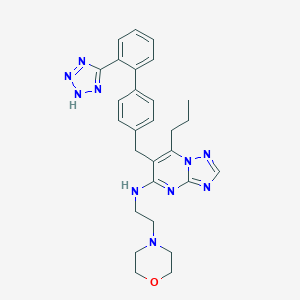

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a useful research compound. Its molecular formula is C28H32N10O and its molecular weight is 524.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1,2,4)triazolo(1,5-a)pyrimidin-5-amine, particularly in its derivative form N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry. They exhibit a broad spectrum of biological activities including anticancer, antiviral, and antibacterial properties. The structural modifications in these compounds significantly influence their biological efficacy.

Anticancer Activity

Recent studies have highlighted the promising anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

- Compound H12 , a derivative of triazolo[1,5-a]pyrimidine, demonstrated potent antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. These values indicate that H12 is more effective than the standard chemotherapy drug 5-Fluorouracil (5-Fu) .

- The mechanism of action involves the inhibition of the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and G2/M phase cell cycle arrest in cancer cells .

Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| H12 | MGC-803 | 9.47 | ERK pathway inhibition |

| H12 | HCT-116 | 9.58 | Apoptosis induction |

| H12 | MCF-7 | 13.1 | Cell cycle arrest |

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:

- A subset of these compounds showed narrow-spectrum antibacterial activity against Enterococcus faecium, a significant pathogen in hospital-acquired infections. The synthesis involved a three-component Biginelli-like reaction which yielded derivatives effective against this bacterium .

- Additionally, compounds with modifications at specific positions demonstrated enhanced activity against various bacteria and viruses including influenza and HIV .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazolo[1,5-a]pyrimidine derivatives exhibit various other pharmacological activities:

- Antiviral Activity : Certain derivatives have shown effectiveness against influenza virus by inhibiting viral replication at non-toxic concentrations .

- CNS Activity : Some compounds have been identified as potential candidates for treating central nervous system disorders due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several research studies have focused on optimizing the synthesis and evaluating the biological activity of triazolo[1,5-a]pyrimidine derivatives:

- Synthesis Techniques : A novel four-component synthesis method has been developed to streamline the production of these compounds while enhancing yield and purity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the triazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example, modifications at the C-6 position were found to enhance antiproliferative effects .

- In Vivo Studies : Preliminary in vivo studies indicate that certain derivatives not only inhibit tumor growth but also exhibit lower toxicity profiles compared to traditional chemotherapeutics .

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylethyl)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N10O/c1-2-5-25-24(26(32-28-30-19-31-38(25)28)29-12-13-37-14-16-39-17-15-37)18-20-8-10-21(11-9-20)22-6-3-4-7-23(22)27-33-35-36-34-27/h3-4,6-11,19H,2,5,12-18H2,1H3,(H,29,30,31,32)(H,33,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTUPEKTSKCIPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NC2=NC=NN12)NCCN3CCOCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168525 |

Source

|

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168152-90-7 |

Source

|

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168152907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.